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[(3-Chlorophenyl)amino]

(oxo)acetic acid

CAS No.: 17709-99-8

Cat. No.: B099544

Get Quote

Introduction
(3-Chlorophenyl)aminoacetic acid, a substituted derivative of the non-proteinogenic amino acid

phenylglycine, represents a class of compounds with significant interest in pharmaceutical and

synthetic chemistry. Its structural features—a chiral alpha-carbon, an aromatic ring with an

electron-withdrawing substituent, and the dual acidic and basic nature of the amino acid moiety

—confer upon it unique chemical properties. Accurate and unambiguous structural elucidation

is paramount for its application in drug development and materials science. This technical

guide provides a comprehensive overview of the expected spectroscopic signature of (3-

Chlorophenyl)aminoacetic acid using Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While publicly available, peer-reviewed spectral data for this specific molecule is scarce, this

guide leverages foundational spectroscopic principles and comparative analysis with

structurally similar compounds, such as phenylglycine and its isomers, to predict and interpret

its spectral characteristics.[1][2] This approach provides a robust framework for researchers to

identify, characterize, and assess the purity of (3-Chlorophenyl)aminoacetic acid.
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Molecular Structure and Key Features
A clear understanding of the molecule's structure is the first step in predicting and interpreting

its spectroscopic data.

Diagram: Molecular Structure of (3-Chlorophenyl)aminoacetic acid

Caption: Structure of (3-Chlorophenyl)aminoacetic acid with key atoms labeled.

¹H and ¹³C NMR Spectroscopy: A Window into the
Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For (3-Chlorophenyl)aminoacetic acid, we can predict the chemical shifts

and coupling patterns by analyzing the electronic environment of each nucleus. In aqueous or

polar solvents like DMSO-d₆, amino acids exist as zwitterions, which will influence the chemical

shifts, particularly of the protons near the amino and carboxyl groups.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

alpha-proton (α-H), and the exchangeable protons of the amino and carboxylic acid groups.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099544?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity Justification

Aromatic (H2, H4, H5,

H6)
7.2 - 7.6 Multiplet (m)

The aromatic protons

will appear in the

typical downfield

region. The chlorine

atom at C3 will have a

deshielding effect on

the adjacent protons

(H2 and H4) and a

smaller effect on H5

and H6. This will lead

to a complex multiplet

pattern.

Alpha-Proton (α-H) ~5.0
Singlet (s) or Doublet

(d)

This proton is

adjacent to the

electron-withdrawing

phenyl, amino, and

carboxyl groups,

shifting it significantly

downfield. In many

phenylglycine

derivatives, this

appears as a singlet.

[3] Depending on the

solvent and pH,

coupling to the NH₂

protons might be

observed.
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Amino (NH₂) Broad, variable Singlet (br s)

These protons are

exchangeable and

their chemical shift is

highly dependent on

solvent, concentration,

and temperature. The

signal is often broad.

Carboxyl (OH) Broad, variable Singlet (br s)

Similar to the amino

protons, the carboxylic

acid proton is

exchangeable and its

signal is broad and

solvent-dependent.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule.
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Carbon
Predicted Chemical Shift (δ,

ppm)
Justification

Carboxyl (C=O) 170 - 175

The carbonyl carbon of the

carboxylic acid is highly

deshielded and appears far

downfield.

Aromatic (C1, C2, C4, C5, C6) 125 - 140

These carbons will resonate in

the typical aromatic region.

The signals will be distinct due

to the substitution pattern.

Aromatic (C3-Cl) 133 - 136

The carbon directly attached to

the chlorine atom (ipso-carbon)

will be deshielded.

Alpha-Carbon (α-C) 55 - 60

The alpha-carbon is attached

to three electronegative groups

(phenyl, amino, and carboxyl),

resulting in a downfield shift

compared to a simple alkyl

carbon.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is an excellent technique for identifying the key functional groups present in a

molecule. The spectrum of (3-Chlorophenyl)aminoacetic acid is expected to be dominated by

absorptions from the amino acid moiety and the substituted aromatic ring.
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Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Type

N-H (Amino group) 3000 - 3300 (broad) N-H stretch

C-H (Aromatic) 3000 - 3100 (sharp) C-H stretch

C=O (Carboxylic acid) 1700 - 1730 C=O stretch

C=C (Aromatic) 1450 - 1600 C=C stretch

C-N 1020 - 1250 C-N stretch

C-Cl 700 - 800 C-Cl stretch

O-H (Carboxylic acid) 2500 - 3300 (very broad) O-H stretch

The broadness of the N-H and O-H stretches is due to hydrogen bonding, a characteristic

feature of amino acids in the solid state.[4][5]

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation

pattern of a molecule, which can be used for structural confirmation.

Expected Mass Spectrum
Molecular Ion (M⁺): The molecular weight of (3-Chlorophenyl)aminoacetic acid (C₈H₈ClNO₂)

is approximately 185.61 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion

peak would be expected at m/z 185, with a characteristic M+2 peak at m/z 187 with about

one-third the intensity, due to the natural abundance of the ³⁷Cl isotope.

Key Fragmentation Pathways: A common fragmentation pathway for amino acids is the loss

of the carboxyl group as COOH (45 Da) or CO₂ (44 Da).[6]

Diagram: Predicted Mass Spectrometry Fragmentation of (3-Chlorophenyl)aminoacetic acid
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(3-Chlorophenyl)aminoacetic acid
[C8H8ClNO2]+•
m/z = 185/187

Loss of COOH
[C7H7ClN]+•

m/z = 140/142
- •COOH

Loss of NH2CHCOOH
[C6H4Cl]+•

m/z = 111/113

- •NH2CHCOOH
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Caption: A simplified representation of potential fragmentation pathways.

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for a compound like

(3-Chlorophenyl)aminoacetic acid.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.

Instrument Setup: Use a standard 5 mm NMR tube. Acquire spectra on a 400 MHz or higher

field NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Typical spectral width: -2 to 12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0 to 200 ppm.
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A larger number of scans will be required due to the lower natural abundance of ¹³C

(typically several hundred to thousands).

IR Spectroscopy Protocol (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the

Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Acquisition:

Record a background spectrum of the clean ATR crystal.

Apply pressure to the sample to ensure good contact with the crystal.

Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-

400 cm⁻¹.

Perform a background correction.

Mass Spectrometry Protocol (LC-MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent like methanol or acetonitrile/water.

Chromatography (Optional but recommended): Use a liquid chromatography (LC) system to

introduce the sample into the mass spectrometer. This allows for separation from any

impurities.

Column: A C18 reverse-phase column is typically suitable.

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid (for

positive ion mode) or ammonium hydroxide (for negative ion mode) is common.

Mass Spectrometry:
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Use an electrospray ionization (ESI) source.

Acquire data in both positive and negative ion modes to observe the protonated molecule

[M+H]⁺ and the deprotonated molecule [M-H]⁻.

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in

structural confirmation.

Conclusion
The spectroscopic characterization of (3-Chlorophenyl)aminoacetic acid relies on a multi-

technique approach. By combining the insights from NMR, IR, and MS, a complete and

unambiguous structural assignment can be achieved. This guide provides the foundational,

predicted data and methodologies to enable researchers and scientists to confidently identify

and analyze this important chemical entity. The principles and predictive reasoning outlined

herein serve as a powerful tool in the absence of a complete, published dataset, ensuring

scientific integrity and advancing research in drug discovery and chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. researchgate.net [researchgate.net]

5. L-Phenylglycine(2935-35-5) IR Spectrum [m.chemicalbook.com]

6. (R)-(-)-2-Phenylglycine [webbook.nist.gov]

To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of (3-
Chlorophenyl)aminoacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099544/docs#a-guide-to-the-spectroscopic-
characterization-of-3-chlorophenyl-aminoacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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